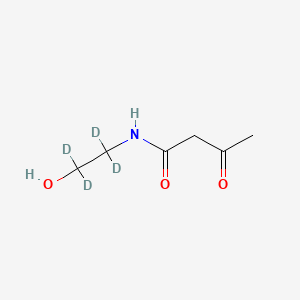

beta-(N-Acetoacetylamino)ethanol-d4

Vue d'ensemble

Description

Beta-(N-Acetoacetylamino)ethanol-d4 is a biochemical compound . It is also known by its English name, 2-(N-Acetoacetylamino)ethanol-d4 . The compound has a molecular formula of C6H11NO3 and a molecular weight of 145.16 .

Molecular Structure Analysis

The molecular structure of beta-(N-Acetoacetylamino)ethanol-d4 consists of six carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms . The exact structure can be found in chemical databases .

Physical And Chemical Properties Analysis

Beta-(N-Acetoacetylamino)ethanol-d4 is a brown oil . It has a molecular weight of 149.18 . The compound is slightly soluble in methanol .

Applications De Recherche Scientifique

Metabolite Analysis and Identification

Beta-(N-Acetoacetylamino)ethanol-d4 can be valuable in the study of ethanol metabolism. Nicholas et al. (2008) explored ethanol's impact on liver, blood, and brain metabolites in rats, revealing shifts in key metabolites like glucose, lactate, and acetoacetate, potentially related to gluconeogenesis pathways affected by ethanol metabolism (Nicholas et al., 2008).

Ethanol's Effect on Cellular Processes

Research by Malagolini et al. (1994) investigated the influence of ethanol on human colon carcinoma cell lines, revealing ethanol’s capacity to alter cellular differentiation processes. This demonstrates the broader biochemical impacts of ethanol, potentially applicable to studies involving beta-(N-Acetoacetylamino)ethanol-d4 (Malagolini et al., 1994).

Catalysis and Chemical Reactions

Ding et al. (2020) demonstrated the use of catalysts in ethanol conversion processes, which can be relevant for understanding the chemical reactions involving beta-(N-Acetoacetylamino)ethanol-d4. Their work highlights the potential for catalytic processes to transform ethanol, which could extend to studies involving its derivatives (Ding et al., 2020).

Ethanol and Neurobiology

Studies on ethanol's effects on the brain and nervous system provide insight into the neurobiological implications of ethanol-related compounds. For instance, Butt et al. (2003) found that ethanol can modulate the function of nicotinic receptors, which may have implications for understanding the broader neurological effects of compounds like beta-(N-Acetoacetylamino)ethanol-d4 (Butt et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

3-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHYHWFVOHKMK-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(N-Acetoacetylamino)ethanol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)